molecular formula C11H16ClNO3 B2997226 Methyl 2-(3-methoxyphenyl)-2-(methylamino)acetate hydrochloride CAS No. 1955514-93-8

Methyl 2-(3-methoxyphenyl)-2-(methylamino)acetate hydrochloride

Cat. No.: B2997226
CAS No.: 1955514-93-8
M. Wt: 245.7
InChI Key: VUXWAXOARULHQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(3-methoxyphenyl)-2-(methylamino)acetate hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a methoxyphenyl group and a methylamino group attached to an acetate moiety.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 3-methoxyphenylacetic acid and methylamine.

  • Reaction Steps: The carboxylic acid group of 3-methoxyphenylacetic acid is first activated, often using reagents like thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with methylamine to form the amide intermediate.

  • Hydrochloride Formation: The amide intermediate is subsequently treated with hydrochloric acid to yield the hydrochloride salt of the target compound.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the synthesis is often carried out in a batch process where the reagents are added sequentially under controlled conditions to ensure high yield and purity.

  • Purification: The final product is purified using techniques such as recrystallization or chromatography to remove impurities and obtain the desired compound in high purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the methylamino group, leading to the formation of corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed on the compound, especially targeting the methoxyphenyl group, resulting in the formation of hydroxyl derivatives.

  • Substitution: Substitution reactions can occur at the methoxyphenyl group, where various electrophiles can replace the methoxy group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Electrophilic substitution reactions can be facilitated using reagents like nitric acid (HNO3) for nitration or halogenating agents for halogenation.

Major Products Formed:

  • Oxidation Products: Oxidation can yield compounds such as 3-methoxyphenylglyoxylic acid.

  • Reduction Products: Reduction can produce 3-methoxyphenylmethanol.

  • Substitution Products: Substitution reactions can lead to the formation of nitro derivatives or halogenated compounds.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals and organic compounds. Biology: It serves as a tool in biological studies to understand the effects of methoxyphenyl groups on biological systems. Medicine: Industry: Utilized in the production of fine chemicals and specialty chemicals.

Mechanism of Action

The mechanism by which Methyl 2-(3-methoxyphenyl)-2-(methylamino)acetate hydrochloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways and molecular targets depend on the context of its application, whether in biological systems or industrial processes.

Comparison with Similar Compounds

  • Methyl 2-(3-methoxyphenyl)acetate: Similar structure but lacks the methylamino group.

  • Methyl 2-(4-methoxyphenyl)acetate: Similar structure but with a different position of the methoxy group on the phenyl ring.

  • Methyl 2-(3-hydroxyphenyl)acetate: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness: The presence of the methylamino group in Methyl 2-(3-methoxyphenyl)-2-(methylamino)acetate hydrochloride distinguishes it from its analogs, providing unique chemical and biological properties.

Properties

IUPAC Name

methyl 2-(3-methoxyphenyl)-2-(methylamino)acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3.ClH/c1-12-10(11(13)15-3)8-5-4-6-9(7-8)14-2;/h4-7,10,12H,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUXWAXOARULHQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(C1=CC(=CC=C1)OC)C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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